Benzyloxazol-2-ylamine dihydrochloride

Description

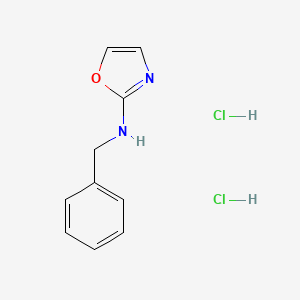

Benzyloxazol-2-ylamine dihydrochloride is a benzoxazole derivative characterized by a benzyl group attached to the oxazole ring and an amine functional group, stabilized as a dihydrochloride salt. The ethyl-substituted analog has a molecular weight of 198.65 g/mol, a chemical formula of C₉H₁₁ClN₂O, and features hydrogen-bonding capacity (3 acceptors, 1 donor) . Extrapolating, the benzyl-substituted variant would exhibit a higher molecular weight (~274–280 g/mol) due to the benzyl group’s added mass. Benzoxazole derivatives are often explored in medicinal chemistry for their bioactivity, including antimicrobial or enzyme-inhibitory properties, though explicit applications for this compound require further research.

Properties

Molecular Formula |

C10H12Cl2N2O |

|---|---|

Molecular Weight |

247.12 g/mol |

IUPAC Name |

N-benzyl-1,3-oxazol-2-amine;dihydrochloride |

InChI |

InChI=1S/C10H10N2O.2ClH/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10;;/h1-7H,8H2,(H,11,12);2*1H |

InChI Key |

INAINPUXNAKKAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CO2.Cl.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzoxazole Derivatives

[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride (CAS 1332530-19-4)

- Structure : Ethyl linker between benzoxazole and amine.

- Molecular Weight : 198.65 g/mol.

- Key Features : Two aromatic rings, two rotatable bonds.

Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine)

- Examples : Putrescine dihydrochloride (C₄H₁₄Cl₂N₂), cadaverine dihydrochloride (C₅H₁₆Cl₂N₂).

- Structure : Linear aliphatic diamines.

- Applications : Analytical standards for biogenic amine quantification in food safety .

- Contrast : Unlike benzoxazole derivatives, these lack aromatic systems, resulting in lower molecular complexity and distinct applications (e.g., food analysis vs. drug development).

Azoamidine Dihydrochlorides

- Examples : 2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride.

- Structure : Azo (-N=N-) and amidine groups.

- Applications : Water-soluble initiators for polymerization reactions .

- Contrast : Functional groups and reactivity differ significantly; benzoxazole derivatives are less likely to act as radical initiators.

Pharmaceutical Dihydrochlorides (Trientine)

- Example : Trientine dihydrochloride (C₆H₁₈Cl₂N₄).

- Structure : Polyamine (tetraethylenetetramine backbone).

- Applications : Copper chelation therapy for Wilson’s disease .

- Contrast : Benzyloxazol-2-ylamine dihydrochloride’s smaller aromatic structure may target different biological pathways.

Data Table: Key Comparative Metrics

Research Findings and Implications

- Solubility : Dihydrochloride salts generally enhance water solubility, critical for both pharmaceutical formulations (e.g., trientine) and analytical standards (e.g., putrescine) .

- Pharmacological Potential: Benzoxazole derivatives are under investigation for antimicrobial and kinase-inhibitory roles, suggesting similar avenues for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.